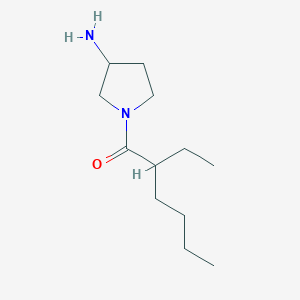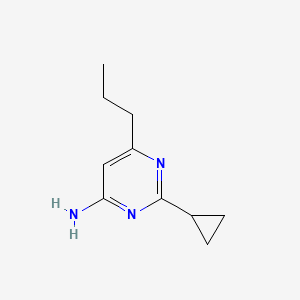
2-Cyclopropyl-6-propylpyrimidin-4-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacology
2-Cyclopropyl-6-propylpyrimidin-4-amine: has shown potential in pharmacology due to its structural properties. The cyclopropyl group is known for its ability to impart stability and unique reactivity to pharmaceutical compounds . This compound could be utilized in the design of new drugs, particularly where the cyclopropyl group’s resistance to metabolic degradation is advantageous. It may also serve as a scaffold for developing inhibitors targeting specific proteins or enzymes within therapeutic research.
Biochemistry
In biochemistry, this compound’s cyclopropylamine moiety can be a key feature in studying enzyme-substrate interactions . Its incorporation into larger biomolecules could help in understanding the biochemical pathways where such structures are metabolically processed or inhibit specific biochemical reactions, providing insights into enzyme mechanisms.
Medicinal Chemistry
The unique structure of 2-Cyclopropyl-6-propylpyrimidin-4-amine makes it a valuable candidate for medicinal chemistry applications. It can be used to create bioisosteric replacements in drug molecules, potentially leading to compounds with improved pharmacokinetic properties or reduced toxicity . The cyclopropyl group can also influence the molecule’s binding affinity and selectivity towards biological targets.
Organic Synthesis
This compound can be employed in organic synthesis as a building block for constructing more complex molecules. Its reactive amine group allows for various functionalization reactions, making it a versatile intermediate for synthesizing a wide range of organic compounds . Additionally, the cyclopropyl group can undergo ring-opening reactions, providing access to new carbon skeletons.
Chemical Engineering
In chemical engineering, 2-Cyclopropyl-6-propylpyrimidin-4-amine could be studied for its flow dynamics and reaction kinetics in process engineering applications. Understanding how such compounds behave under different conditions can aid in optimizing industrial-scale synthesis and production processes .
Materials Science
The compound’s structural features could be explored in materials science for the development of novel materials with specific properties. For instance, incorporating the cyclopropylamine into polymers or coatings might enhance material strength or confer other desirable characteristics due to the inherent strain within the cyclopropyl ring .
Propriétés
IUPAC Name |
2-cyclopropyl-6-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-3-8-6-9(11)13-10(12-8)7-4-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIJCZJXCWANMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-propylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)
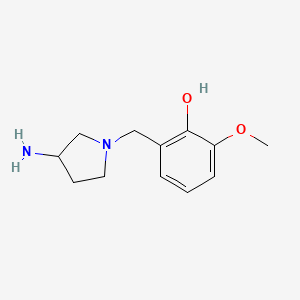
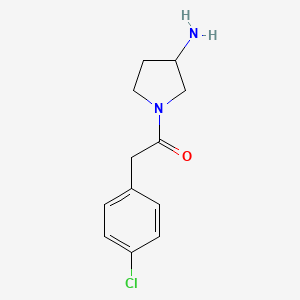
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)
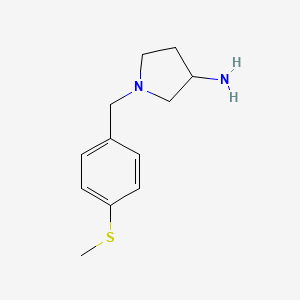
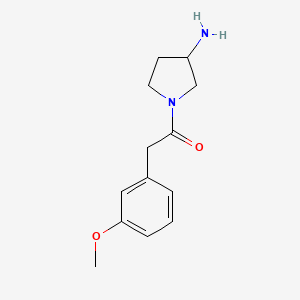
![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)

